molecular formula C4H8ClN5S B2928644 1-(5-Aminothiazol-2-yl)guanidine hydrochloride CAS No. 1956390-06-9

1-(5-Aminothiazol-2-yl)guanidine hydrochloride

Cat. No. B2928644
CAS RN: 1956390-06-9
M. Wt: 193.65
InChI Key: NAXZQPOZKLRNPQ-UHFFFAOYSA-N
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Description

1-(5-Aminothiazol-2-yl)guanidine hydrochloride is a chemical compound with the CAS Number: 1956390-06-9 . It has a molecular weight of 193.66 and its molecular formula is C4H8ClN5S . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 1-(5-Aminothiazol-2-yl)guanidine hydrochloride is 1S/C4H7N5S.ClH/c5-2-1-8-4(10-2)9-3(6)7;/h1H,5H2,(H4,6,7,8,9);1H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Chemical Synthesis and Modification

1-(5-Aminothiazol-2-yl)guanidine hydrochloride serves as a building block in chemical synthesis, facilitating the formation of complex molecules. Its reactivity has been harnessed in the microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating its utility in creating structurally diverse compounds for medicinal and agricultural chemistry. This process leverages the compound's reactivity under microwave irradiation to yield novel triazole derivatives with potential applications in drug discovery and agrochemical development L. Tan, F. Lim, A. Dolzhenko, 2017.

Antifungal Activity

Polyhexamethylene guanidine hydrochloride (PHMGH), a related compound, has demonstrated potent antifungal activity against various pathogenic fungi, outperforming traditional antifungal drugs like amphotericin B. The mechanism of action of PHMGH involves disruption of fungal cell membranes, suggesting that derivatives of guanidine hydrochloride could have similar bioactive properties. This highlights the potential of 1-(5-Aminothiazol-2-yl)guanidine hydrochloride and its derivatives in developing new antifungal agents Hyemin Choi, Keuk-Jun Kim, D. G. Lee, 2017.

Green Chemistry Applications

The compound's derivatives have also been synthesized using green chemistry principles, demonstrating its role in eco-friendly chemical processes. For instance, 5-pyridinyl-3-amino-1,2,4-triazoles were synthesized from amino guanidine hydrochloride, showcasing an environmentally friendly method for creating Schiff bases. This synthesis under microwave irradiation in water highlights the potential of guanidine hydrochloride derivatives in sustainable chemical synthesis M. Gümüş, 2019.

Biological Activity and Drug Development

Guanidine hydrochloride derivatives have been explored for various biological activities, including as potential cardioprotectives through the inhibition of the Na+/H+ exchanger isoform-1. This application underscores the therapeutic potential of these compounds in managing cardiovascular diseases Sunkyung Lee, K. Yi, S. Hwang, B. Lee, S. Yoo, Kyu-Yang Lee, 2005.

Mechanism of Action

While the specific mechanism of action for 1-(5-Aminothiazol-2-yl)guanidine hydrochloride is not available, it’s worth noting that guanidine, a related compound, is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .

Safety and Hazards

The compound has been classified with the signal word ‘Warning’ and is associated with the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed or inhaled, causes skin and eye irritation . Precautionary measures include avoiding breathing dust and using the compound only in well-ventilated areas .

properties

IUPAC Name

2-(5-amino-1,3-thiazol-2-yl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5S.ClH/c5-2-1-8-4(10-2)9-3(6)7;/h1H,5H2,(H4,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXZQPOZKLRNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N=C(N)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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